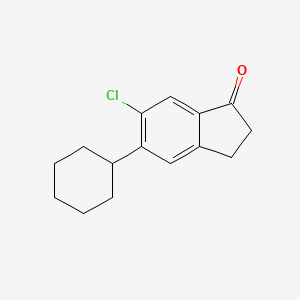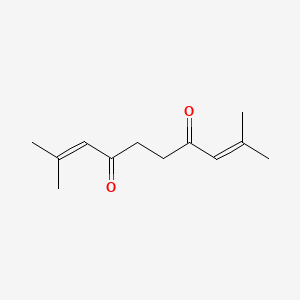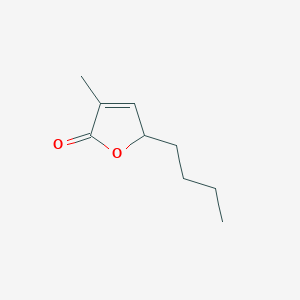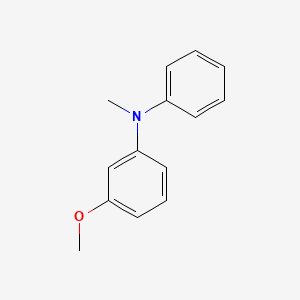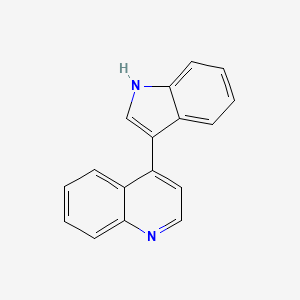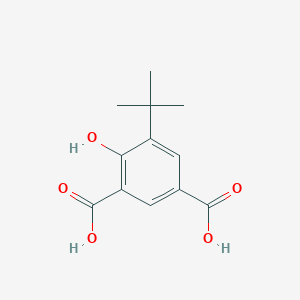
5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a benzene ring substituted with tert-butyl, hydroxyl, and carboxylic acid groups. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with carbon dioxide in the presence of a bismuth-based catalyst . This method utilizes mild conditions and results in high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in developing new pharmaceuticals with antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid primarily involves its antioxidant properties. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound also interacts with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar structure but lacks the additional carboxylic acid group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of carboxylic acids.
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: Ester derivative of the compound
Uniqueness
5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid is unique due to its combination of tert-butyl, hydroxyl, and carboxylic acid groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
54471-88-4 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-tert-butyl-4-hydroxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)8-5-6(10(14)15)4-7(9(8)13)11(16)17/h4-5,13H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
ZKYPMIRRYGQFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


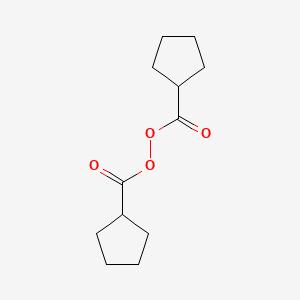
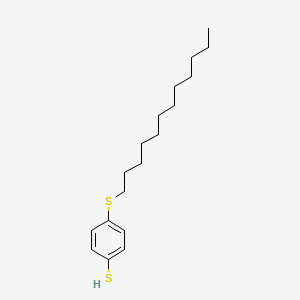
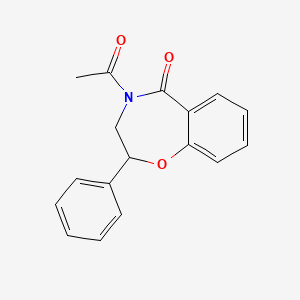
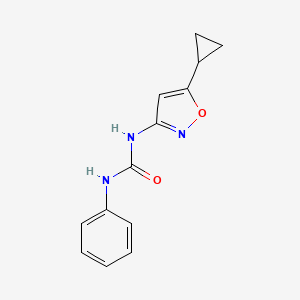
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
